

physical and chemical properties of N-methylated methionine

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Boc-N-Me-Met-OH

Cat. No.: B3149298

Get Quote

N-Methylated Methionine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylated methionine, a derivative of the essential amino acid L-methionine, is a compound of growing interest in the fields of biochemistry and pharmacology. The addition of a methyl group to the alpha-amino group of methionine can significantly alter its physicochemical properties, bioavailability, and biological activity. This technical guide provides an in-depth overview of the core physical and chemical properties of N-methylated methionine, detailed experimental protocols, and an exploration of its role in key signaling pathways.

Core Physical and Chemical Properties

The methylation of the primary amine in methionine to a secondary amine influences several key physicochemical parameters. The following tables summarize the available quantitative data for N-methyl-L-methionine, with comparisons to its parent compound, L-methionine, where relevant.

Table 1: General and Physical Properties of N-Methyl-L-Methionine



Property	Value	Source
Molecular Formula	C6H13NO2S	PubChem[1]
Molecular Weight	163.24 g/mol	PubChem[1]
Melting Point	255-257 °C	-
Boiling Point	Not available	-
Aqueous Solubility	Data not available for N-methyl-L-methionine. L-methionine has a solubility of 56.6 g/L at 25 °C.	PubChem[2]
LogP (Octanol-Water Partition Coefficient)	-1.8 (Predicted)	PubChem[1]

Table 2: Chemical and Spectroscopic Properties of N-Methyl-L-Methionine

Property	Value	Source
IUPAC Name	(2S)-2-(methylamino)-4- (methylsulfanyl)butanoic acid	PubChem[1]
CAS Number	42537-72-4	PubChem[1]
pKa (Strongest Acidic)	2.25 (Predicted)	-
pKa (Strongest Basic)	Data not available	-
Canonical SMILES	CNINVALID-LINKC(=0)O	PubChem[1]
InChI Key	YAXAFCHJCYILRU- YFKPBYRVSA-N	PubChem[1]

Experimental Protocols Synthesis and Purification of N-Methyl-L-Methionine

While a highly detailed, step-by-step protocol specifically for N-methyl-L-methionine is not readily available in the searched literature, a general procedure for the N-methylation of amino



acids can be adapted. The following protocol is a synthesized approach based on established methods for N-methylation.

Objective: To synthesize N-methyl-L-methionine from L-methionine.

Materials:

- · L-methionine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH3I)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethylformamide (DMF)
- · Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- Protection of the Carboxylic Acid (if necessary): To avoid esterification as a side reaction, the
 carboxylic acid group of L-methionine can be protected, for example, as a benzyl ester. This
 adds extra steps of protection and deprotection. For a more direct approach, careful control
 of reaction conditions is crucial.
- N-Methylation Reaction:



- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or
 argon), suspend L-methionine in a mixture of anhydrous THF and a small amount of
 anhydrous DMF.
- Cool the suspension in an ice bath.
- Carefully add sodium hydride (NaH) portion-wise to the suspension. The NaH will deprotonate the amino group. Allow the reaction to stir for 30 minutes at 0°C.
- Slowly add methyl iodide (CH3I) dropwise to the reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up:

- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by the slow addition of water to decompose any unreacted NaH.
- Acidify the mixture with 1 M HCl to a pH of approximately 6.
- Extract the aqueous layer with diethyl ether or ethyl acetate multiple times.
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

 The crude N-methyl-L-methionine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.



 Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to purify the product.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxic effects of N-methylated methionine on cancer cell lines using a crystal violet assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-methylated methionine on a specific cancer cell line.

Materials:

- Cancer cell line of interest (e.g., MCF-7, PC-3)
- Complete cell culture medium
- N-methylated methionine stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO, and filter-sterilized)
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)
- 10% acetic acid solution
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.



- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete medium.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

Treatment:

- Prepare serial dilutions of the N-methylated methionine stock solution in complete medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 μL of the medium containing different concentrations of N-methylated methionine. Include a vehicle control (medium with the solvent used for the stock solution).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Staining and Quantification:

- After the incubation period, gently wash the cells twice with PBS.
- $\circ\,$ Fix the cells by adding 100 μL of 10% formalin to each well and incubate for 15 minutes at room temperature.
- Remove the formalin and wash the plate with water.
- \circ Stain the cells with 100 µL of crystal violet solution for 20 minutes at room temperature.
- Wash the plate with water to remove excess stain and allow it to air dry.
- \circ Solubilize the stain by adding 100 μ L of 10% acetic acid to each well.
- Measure the absorbance at a wavelength of 595 nm using a microplate reader.

Data Analysis:

 Calculate the percentage of cell viability for each concentration relative to the vehicle control.



- Plot the percentage of cell viability against the logarithm of the N-methylated methionine concentration.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software.

Signaling Pathways and Biological Activity

The biological activity of N-methylated methionine is not as extensively studied as its parent compound, L-methionine. However, based on the known roles of methionine and the general effects of N-methylation, we can infer its potential involvement in several key cellular processes.

Methionine metabolism is intricately linked to two critical signaling pathways: the mTOR (mechanistic target of rapamycin) pathway and the NF-kB (nuclear factor kappa-light-chainenhancer of activated B cells) pathway. Methionine itself, and its metabolite S-adenosylmethionine (SAM), are key players in these pathways.

Methionine Metabolism and its Connection to Major Signaling Pathways

The diagram below illustrates the central role of methionine in cellular metabolism and its connections to the mTOR and NF-kB signaling pathways.

Methionine metabolism and its links to mTOR and NF-kB pathways.

Experimental Workflow for Investigating NF-κB Activation

The following diagram outlines a typical workflow to investigate the effect of N-methylated methionine on the NF-kB signaling pathway.

Workflow for assessing NF-kB activation by N-methylated methionine.

While direct evidence for the biological activities of N-methylated methionine is still emerging, studies on methionine restriction in cancer cells suggest that modifications to methionine metabolism can have significant therapeutic implications. The unique physicochemical properties conferred by N-methylation may lead to novel pharmacological activities that warrant



further investigation. This guide serves as a foundational resource for researchers and professionals in drug development to explore the potential of N-methylated methionine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-methyl-L-methionine | C6H13NO2S | CID 6451891 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Methionine | C5H11NO2S | CID 6137 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of N-methylated methionine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3149298#physical-and-chemical-properties-of-n-methylated-methionine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com